N-isopentyl-4-methoxybenzamide
Description
N-Isopentyl-4-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the para position of the benzene ring and an isopentyl (3-methylbutyl) substituent on the amide nitrogen. Benzamides are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties. The isopentyl chain in this compound introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and intermolecular interactions.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-methoxy-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-9-14-13(15)11-4-6-12(16-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
InChI Key |
DUJDIWRXPJRGCD-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The isopentyl group in this compound enhances lipophilicity compared to simpler analogs like 4-methoxybenzamide, which lacks an N-alkyl chain. This property may improve membrane permeability in biological systems.
- Crystallinity : Compounds with planar substituents (e.g., N-(4-methoxyphenyl)-4-methylbenzamide) exhibit higher crystallinity, whereas bulky groups like isopentyl may reduce crystal packing efficiency .
- Fluorescence : Derivatives with electron-withdrawing groups (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) show strong fluorescence, suggesting that this compound’s electronic profile could be modulated for optoelectronic applications .
Research Findings and Data
Structural Insights
X-ray diffraction studies of 4MNB reveal two molecules per asymmetric unit, with dihedral angles between benzene rings ranging from 4.6° to 6.3° . Such data could guide predictions about this compound’s conformational flexibility.
Spectroscopic Properties
The fluorescence intensity of N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide was quantified at λex = 320 nm, emitting at λem = 450 nm, with a quantum yield of 0.42 .
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